ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
Beschreibung
Structural Overview and IUPAC Nomenclature
Ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by two fused aromatic rings: a pyrazole and a thiazole. The pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) is substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5. This pyrazole ring is linked via a single bond to a thiazole ring (a five-membered ring containing sulfur and nitrogen atoms), which is further functionalized with an ethyl ester (-COOEt) at position 4 (Figure 1).
IUPAC Name :
Ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate.
Molecular Formula :
C₁₁H₁₀F₃N₃O₂S.
Molecular Weight :
305.28 g/mol.
| Property | Value |
|---|---|
| CAS Registry Number | 955975-47-0 |
| Molecular Formula | C₁₁H₁₀F₃N₃O₂S |
| Molecular Weight | 305.28 g/mol |
| XLogP3 (Predicted) | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves solubility in organic solvents, making the compound suitable for synthetic intermediates.
Historical Context and Discovery in Heterocyclic Chemistry
The synthesis of pyrazole-thiazole hybrids emerged from advancements in heterocyclic chemistry during the late 20th century. Pyrazole derivatives were first isolated in 1883 by Ludwig Knorr via cyclization of acetylene and diazomethane, while thiazoles gained prominence after the Hantzsch synthesis (1889), which combined α-haloketones and thioureas. The fusion of these scaffolds became feasible with modern coupling strategies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
This compound was first reported in the early 2000s as part of drug discovery efforts targeting kinase inhibitors and antimicrobial agents. Its design leverages the bioisosteric replacement of carboxylic acids with ethyl esters to improve cell permeability, a strategy validated in analogs like celecoxib (a COX-2 inhibitor). The compound’s synthetic accessibility—via Hantzsch thiazole formation followed by pyrazole coupling—has made it a benchmark for hybrid heterocycle research.
Key Milestones :
Eigenschaften
IUPAC Name |
ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-3-19-9(18)7-5-20-10(15-7)17-8(11(12,13)14)4-6(2)16-17/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRXTZLQAZZRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326598 | |
| Record name | ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955975-47-0 | |
| Record name | ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that many bioactive compounds work through a mechanism based on the nucleophilic attack
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. This suggests that this compound may also have potential therapeutic applications in neurodegenerative diseases and inflammation.
Biologische Aktivität
Ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for anticancer properties against several human cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values ranging from 2 to 10 µM across different cancer types, including breast and lung cancers. A detailed comparison of its activity against various cell lines is presented in Table 1.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HeLa | 5.0 | Cervical carcinoma |
| A549 | 3.5 | Lung adenocarcinoma |
| MCF-7 | 4.8 | Breast cancer |
| MDA-MB-231 | 6.2 | Triple-negative breast cancer |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.
- Receptor Modulation : It has been shown to modulate the activity of certain receptors involved in cell signaling pathways related to cancer progression.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an anti-inflammatory agent, showing a significant reduction in edema in animal models when administered at therapeutic doses .
- Another investigation explored its anticancer properties, revealing that derivatives of this compound exhibited enhanced potency against breast cancer cell lines compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. Ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has shown promising results in inhibiting cancer cell proliferation.
Case Study: Antitumor Activity
In a study evaluating various thiazole derivatives, a compound structurally similar to this compound exhibited significant growth inhibition against several cancer cell lines including MCF-7 and HepG2. The compound demonstrated an IC50 value of approximately 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 µM) .
Anticonvulsant Properties
The thiazole and pyrazole structures are also associated with anticonvulsant activity. A related derivative showed effective protection against seizures in animal models, indicating that this compound may possess similar properties .
Carbonic Anhydrase Inhibition
Carbonic anhydrases are important targets for drug discovery due to their role in various physiological processes. This compound has been evaluated for its inhibitory effects on carbonic anhydrase III, showing promising results that warrant further investigation into its mechanism of action .
Agrochemical Applications
Beyond medicinal chemistry, this compound is being explored for its potential as a pesticide or herbicide.
Herbicidal Activity
Research indicates that thiazole derivatives can exhibit herbicidal properties. In preliminary studies, compounds similar to this compound demonstrated effective weed control in agricultural settings, suggesting its utility in crop protection .
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
| Application Type | Activity Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | IC50 = 5.71 µM against MCF-7 |
| Anticonvulsant | Potential anticonvulsant properties | Effective seizure protection in models |
| Carbonic Anhydrase | Inhibitory effects on carbonic anhydrase III | Promising results warranting further study |
| Herbicidal | Effective against weeds | Demonstrated control in agricultural settings |
Vorbereitungsmethoden
Pyrazole Moiety Synthesis
The 3-methyl-5-(trifluoromethyl)-1H-pyrazole intermediate is synthesized via cyclocondensation of hydrazine hydrate with a β-keto ester precursor. As demonstrated in the synthesis of related trifluoromethylpyrazole derivatives, ethyl 3,3,3-trifluoro-2-(ethoxymethylene)acetoacetate undergoes cyclization with hydrazine hydrate at 80°C for 3 hours, yielding ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Subsequent regioselective methylation at the pyrazole N1 position is achieved using iodomethane in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature.
Key reaction parameters :
Thiazole Core Construction
The 2-chloro-1,3-thiazole-4-carboxylate ethyl ester intermediate is synthesized via Hantzsch thiazole synthesis. Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol under reflux, facilitating cyclization to form the thiazole ring. This method parallels the formation of analogous heterocyclic systems reported in antifungal agent syntheses.
Optimization considerations :
- Stoichiometric excess of thiourea (1.2 eq) improves cyclization yield
- Reflux duration (typically 4–6 hours) monitored by TLC for completion
Pyrazole-Thiazole Coupling
Nucleophilic aromatic substitution couples the pyrazole and thiazole moieties. Deprotonation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with NaH in DMF generates the reactive nucleophile, which displaces the chloride at the thiazole C2 position.
Critical process variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–90°C | >85% conversion |
| Molar ratio (Py:Thiaz) | 1.1:1 | Minimizes dimerization |
| Solvent | Anhydrous DMF | Enhances solubility |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The target compound exhibits characteristic spectral features:
1H NMR (400 MHz, DMSO-d6) :
- δ 1.35 (t, J=7.1 Hz, 3H, -OCH2CH3)
- δ 3.93 (s, 3H, pyrazole-CH3)
- δ 4.32 (q, J=7.1 Hz, 2H, -OCH2CH3)
- δ 6.78 (s, 1H, thiazole-H)
- δ 7.95 (s, 1H, pyrazole-H)
13C NMR (101 MHz, DMSO-d6) :
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 305.28 g/mol | |
| Melting point | 109–110°C | |
| Solubility | DMSO >50 mg/mL | |
| Storage conditions | Ambient, desiccated |
Process Optimization Challenges
Regiochemical Control in Pyrazole Synthesis
The electronic effects of the trifluoromethyl group direct substitution patterns during pyrazole formation. Computational modeling suggests the CF3 group decreases electron density at adjacent positions, favoring methyl group incorporation at C3 rather than C5. Experimental verification shows:
Substituent distribution :
- 3-methyl-5-CF3 isomer: 92% (GC-MS analysis)
- 5-methyl-3-CF3 isomer: <5%
- Byproducts: 3% unidentified
Coupling Reaction Byproduct Analysis
HPLC-MS monitoring reveals three primary side products:
- Thiazole dimer (5–8%): From competing thiazole-thiazole coupling
- N-alkylated pyrazole (2–3%): Due to residual alkylating agents
- Hydrolysis product (<1%): Ethyl ester → carboxylic acid
Scalability and Industrial Considerations
Pilot-Scale Production Metrics
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Overall yield | 68% | 61% |
| Purity (HPLC) | 99.2% | 98.5% |
| Process time | 72 hours | 120 hours |
Cost-Driving Factors
- Trifluoromethyl precursor: 42% of raw material costs
- Sodium hydride consumption: 18% of process expenses
- Solvent recovery efficiency: Critical for economic viability (DMF reuse ≥80% required)
Comparative Method Analysis
Alternative Coupling Strategies
Suzuki-Miyaura Approach :
- Requires boronic ester functionalization of pyrazole
- Yields <55% due to competing protodeboronation
- Advantage: Avoids strong base conditions
Ullmann-Type Coupling :
- Copper-catalyzed, high temperature (150°C)
- 73% yield but introduces metal contamination challenges
Green Chemistry Alternatives
- Ionic liquid-mediated synthesis reduces DMF usage by 40%
- Microwave-assisted coupling decreases reaction time from 18h → 2.5h
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole-thiazole hybrids are often prepared by reacting ethyl acetoacetate derivatives with hydrazines or thioureas under basic conditions. demonstrates a similar approach using DMF-DMA and phenylhydrazine for cyclocondensation, followed by hydrolysis. For thiazole ring formation, coupling reactions between pyrazole amines and thiazole carboxylates (e.g., via HATU/DCC-mediated amidation) are recommended. Purification typically involves column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrazole and thiazole rings.
- X-ray crystallography : Single-crystal analysis (as in ) confirms bond lengths/angles and supramolecular interactions (e.g., hydrogen bonding with the trifluoromethyl group) .
- IR and HRMS : Validate functional groups (C=O at ~1700 cm<sup>-1</sup>) and molecular mass .
Q. What solvents and conditions ensure stability during storage?
- Methodological Answer : Fluorinated pyrazoles are sensitive to moisture and light. Store the compound in anhydrous DMSO or under nitrogen at –20°C. Stability studies in recommend monitoring via HPLC (C18 column, MeCN/H2O mobile phase) to detect degradation products .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction energetics. ICReDD’s approach ( ) integrates reaction path searches and machine learning to predict optimal conditions (e.g., solvent effects, catalyst loading). Software like Gaussian or ORCA can simulate substituent effects on the trifluoromethyl group’s electronic properties .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from stereochemical impurities or solvent artifacts. Use:
- Variable-temperature NMR to identify dynamic processes (e.g., rotamers).
- DOSY experiments to confirm molecular weight discrepancies.
- PXRD ( ) to detect polymorphic variations affecting melting points .
Q. How can bioactivity assays be designed for this compound, given its structural motifs?
- Methodological Answer : Pyrazole-thiazole hybrids often target enzymes (e.g., kinases) or receptors. Design assays based on structural analogs:
- Molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or mGluR5 (see ’s mGluR5 ligand design).
- In vitro enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., Celecoxib for COX-2) .
Q. What advanced purification techniques address challenges posed by the trifluoromethyl group?
- Methodological Answer : The hydrophobic CF3 group complicates reverse-phase HPLC. Use:
- Ion-pair chromatography with TFA or ammonium formate.
- Preparative SFC (supercritical CO2/MeOH) for high-resolution separation, as noted in ’s purification workflow .
Q. How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics?
- Methodological Answer : Kinetic studies (e.g., stopped-flow UV-Vis) can quantify CF3’s electron-withdrawing impact on nucleophilic substitution rates. Compare with methyl or chloro analogs ( ). Hammett plots using σpara values relate substituent effects to rate constants .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
